molecular formula C24H30N4O3S B2878224 N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide CAS No. 684231-44-5

N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide

Cat. No.: B2878224
CAS No.: 684231-44-5
M. Wt: 454.59
InChI Key: TUGYZVHFBKUDHV-UHFFFAOYSA-N
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Description

This compound features a piperazine core functionalized with a benzodioxolylmethyl group at the N4 position and a carbothioyl-linked 4-(diethylamino)benzamide moiety at the N1 position. Such structural motifs are common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes requiring hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S/c1-3-27(4-2)20-8-6-19(7-9-20)23(29)25-24(32)28-13-11-26(12-14-28)16-18-5-10-21-22(15-18)31-17-30-21/h5-10,15H,3-4,11-14,16-17H2,1-2H3,(H,25,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGYZVHFBKUDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S with a molecular weight of approximately 426.52 g/mol. The structure features a piperazine ring, a benzodioxole moiety, and a diethylamino group, which contribute to its biological activity.

The compound exhibits various biological effects primarily through modulation of neurotransmitter systems and enzymatic pathways. Its structural components suggest potential interactions with receptors and enzymes involved in pain modulation and neuroprotection.

Pharmacological Studies

  • FAAH Inhibition : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide. This inhibition leads to increased levels of these lipids in the brain, which can affect pain perception and inflammation .
  • Antinociceptive Effects : In rodent models, compounds structurally related to this compound have demonstrated significant antinociceptive properties. For instance, in models of neuropathic pain, these compounds reduced pain responses effectively .
  • Neuroprotective Properties : Research indicates that similar benzodioxole derivatives may exhibit neuroprotective effects by modulating oxidative stress and inflammation in neuronal tissues. This suggests potential applications in neurodegenerative diseases .

Study 1: FAAH Inhibition and Pain Relief

A study evaluated the effects of a piperazine derivative on pain models in rats. The compound significantly reduced tactile allodynia and thermal hyperalgesia, indicating its potential as an analgesic agent. The mechanism was attributed to FAAH inhibition, leading to increased endocannabinoid levels .

Study 2: Neuroprotection Against Oxidative Stress

In vitro studies assessed the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. Results showed that these compounds could reduce cell death and promote neuronal survival through antioxidant mechanisms .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
FAAH InhibitionIncreased endocannabinoids
AntinociceptiveReduced pain sensitivity
NeuroprotectionDecreased oxidative damage

Comparison with Similar Compounds

Structural Similarities and Key Modifications

The compound is compared to three analogues (Table 1) with variations in the piperazine substituents and benzamide groups. These modifications influence physicochemical properties, binding affinities, and pharmacological profiles.

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name Piperazine Substituent (N4) Benzamide Substituent (N1) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (2H-1,3-Benzodioxol-5-yl)methyl 4-(Diethylamino)phenyl C₂₄H₃₁N₅O₃S 485.6 High solubility (diethylamino), moderate lipophilicity (benzodioxol)
Furan-2-ylmethyl 1,3-Benzodioxol-5-yl C₁₈H₂₁N₃O₃S 367.4 Aromatic furan for H-bonding; reduced solubility (no tertiary amine)
(2H-1,3-Benzodioxol-5-yl)methyl 4-Chlorophenyl C₁₉H₂₀ClN₃O₂S 389.9 Increased lipophilicity (Cl substituent); potential halogen bonding
Benzyl Methyl C₁₃H₁₉N₃S 249.4 High lipophilicity (benzyl); simplified structure with methyl group

Physicochemical and Pharmacokinetic Properties

  • Solubility: The diethylamino group in the target compound enhances aqueous solubility compared to the chlorophenyl () and furylmethyl () analogues, which rely on aromaticity and halogenation for membrane permeability .
  • Lipophilicity (LogP): The benzodioxolylmethyl group (LogP ~2.5) balances the hydrophilic diethylamino group, whereas the benzyl-substituted analogue () exhibits higher LogP (~3.1), favoring blood-brain barrier penetration .
  • Metabolic Stability : The benzodioxolyl group may confer resistance to oxidative metabolism compared to furan (), which is prone to ring-opening reactions .

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